

Optimal solvent systems for dissolving 2,5-dihydroxy-3-methoxy-Acetophenone

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Compound of Interest

Compound Name: 2,5-dihydroxy-3-methoxy-Acetophenone

CAS No.: 90536-47-3

Cat. No.: B3038808

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Executive Summary

This guide provides a technical framework for solubilizing, purifying, and analyzing **2,5-dihydroxy-3-methoxy-acetophenone** (2,5-D-3-M). Unlike simple acetophenones, this molecule exhibits a complex solubility profile driven by competing intramolecular forces: the lipophilicity of the methoxy/acetyl groups versus the hydrophilicity of the dual phenolic hydroxyls. This note moves beyond basic "solubility tables" to provide a mechanistic understanding of solvent interactions, enabling researchers to select the precise system for HPLC, biological assays, or bulk crystallization.

Part 1: Physicochemical Profile & Solubility

Mechanism[1]

To select the correct solvent, one must understand the molecular behaviors governing dissolution.[1]

The "Push-Pull" Polarity Mechanism

2,5-D-3-M is an amphiphilic molecule with distinct solubility zones:

- **The Hydrophobic Core:** The phenyl ring, methoxy group (C3), and acetyl methyl group provide lipophilicity, allowing solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.
- **The Hydrophilic Anchors:** The hydroxyl groups at C2 and C5 act as hydrogen bond donors/acceptors, necessitating polar protic or aprotic solvents for high-concentration stock solutions.

The Intramolecular Hydrogen Bond Effect

A critical structural feature is the Intramolecular Hydrogen Bond (IMHB) between the C2-Hydroxyl and the Carbonyl Oxygen.

- **Effect:** This "locks" the polarity of the C2-OH, effectively masking one hydrophilic group.
- **Result:** This makes the molecule significantly more soluble in non-polar solvents (like Chloroform) compared to isomers like 3,5-dihydroxyacetophenone, where both hydroxyls are free to interact with the solvent.

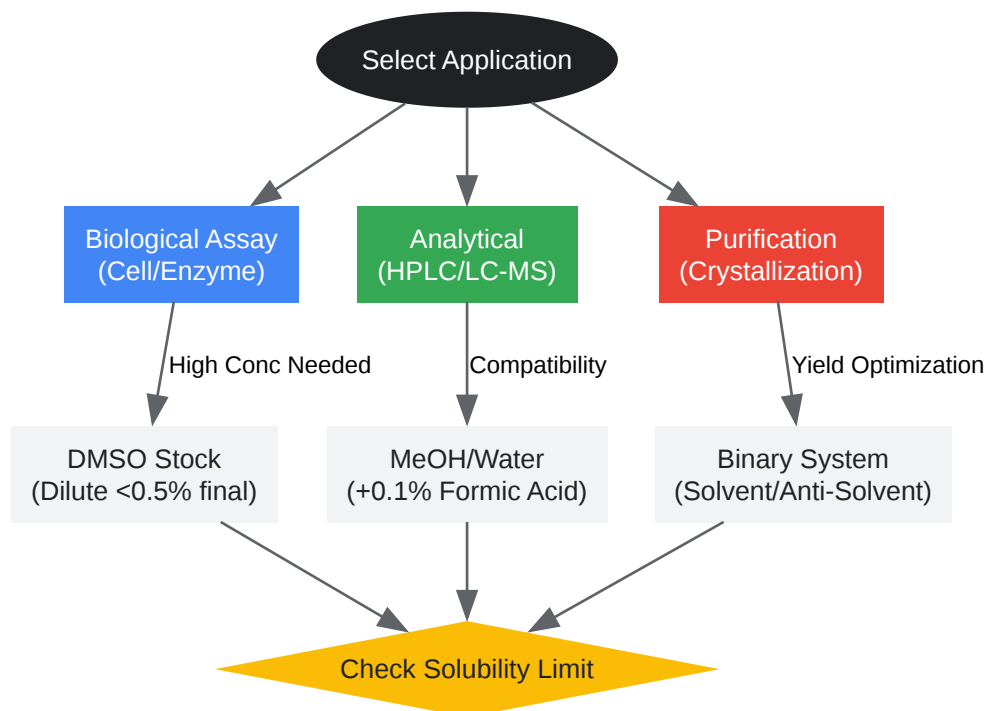
Part 2: Solvent Selection Strategy

Do not use a "one-size-fits-all" solvent. Select based on your downstream application.

Application-Specific Solvent Recommendations

Application	Primary Solvent	Secondary/Co-Solvent	Technical Rationale
Biological Assays	DMSO (Dimethyl Sulfoxide)	PBS / Media (Diluent)	DMSO disrupts intermolecular H-bonds, achieving high stock concentrations (>50 mM). It is miscible with aqueous media for dilution.
HPLC / LC-MS	Methanol or Acetonitrile	Water + 0.1% Formic Acid	Protic solvents (MeOH) stabilize the phenolic moieties. Acid is required to keep phenols protonated () for sharp peak shapes.
Recrystallization	Ethanol (95%)	Water (Anti-solvent)	The steep solubility curve in hot vs. cold ethanol allows for high recovery yields.
NMR Spectroscopy	DMSO-d6	Acetone-d6	DMSO-d6 ensures full solubility and slows proton exchange, allowing observation of the phenolic -OH signals.
Extraction	Ethyl Acetate	Dilute HCl (aq)	Acidic aqueous phase suppresses ionization, driving the neutral molecule into the organic layer.

Solvent Decision Logic (Visualized)



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Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.

Part 3: Detailed Protocols

Protocol A: Preparation of 50mM Stock Solution (Bio-Assay Ready)

Use this protocol for in vitro screening. Phenols are prone to oxidation; fresh preparation is vital.

Reagents:

- **2,5-Dihydroxy-3-methoxy-acetophenone** (Solid)
- DMSO (Anhydrous, Cell Culture Grade)

Procedure:

- Calculate: Determine mass required. MW \approx 182.17 g/mol .[2]
 - Example: For 1 mL of 50 mM stock, weigh 9.1 mg.
- Weigh: Weigh the solid into a sterile, amber glass vial (protects from light-induced degradation).
- Dissolve: Add 50% of the calculated DMSO volume. Vortex vigorously for 30 seconds.
 - Observation: Solution should turn clear yellow/colorless. If turbid, sonicate at 35°C for 2 minutes.
- Finalize: Add remaining DMSO to target volume. Vortex again.
- QC Check: Inspect for particulates.
- Storage: Aliquot and store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: Binary Solvent Recrystallization (Purification)

Use this when the compound purity is <95% or colored impurities are present.

System: Solvent (Ethyl Acetate) / Anti-Solvent (Heptane).[3]

Procedure:

- Saturation: Place crude solid in a round-bottom flask. Add minimal Ethyl Acetate while heating to 50°C (water bath). Add solvent dropwise until just dissolved.
- Filtration (Optional): If insoluble black specks remain, filter hot through a 0.45 μ m PTFE syringe filter.
- Nucleation: While maintaining 50°C, slowly add Heptane (Anti-Solvent) dropwise.
 - Stop Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.
- Re-dissolution: Add 2-3 drops of Ethyl Acetate to clear the cloudiness.

- Crystallization: Remove heat. Wrap flask in a towel to cool slowly to room temperature (2 hours), then move to 4°C fridge overnight.
- Harvest: Vacuum filter the resulting needles. Wash with cold 10% EtOAc/Heptane.

Part 4: Troubleshooting & Stability

Observation	Root Cause	Corrective Action
Solution turns brown/pink over time	Oxidation of phenolic groups (Quinone formation).	Degas solvents with Nitrogen/Argon. Store in amber vials. Add antioxidant (e.g., Ascorbic acid) if assay permits.
Precipitation upon water dilution	"Oiling out" due to high lipophilicity.	Decrease stock concentration. Ensure DMSO content in final aqueous buffer is <1% but >0.1% to aid solubility.
Split peaks in HPLC	Deprotonation of phenols.	Ensure mobile phase pH is acidic (pH < 4). Use 0.1% Formic or Acetic Acid.

Part 5: References

- PubChem.Compound Summary: 2',5'-Dihydroxyacetophenone (Analogue). National Library of Medicine. [[Link](#)]
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Standard text on solvent polarity and solubility parameters).

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Sources

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- [2. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. reddit.com \[reddit.com\]](#)
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